((4-Methylthiazol-2-yl)amino)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Methylthiazol-2-yl)amino)methanol is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Methylthiazol-2-yl)amino)methanol typically involves the reaction of 4-methylthiazole with formaldehyde and ammonia. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to facilitate the reaction. The process can be summarized as follows:
Reactants: 4-methylthiazole, formaldehyde, ammonia.
Solvent: Ethanol.
Conditions: Heating the mixture to around 60-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and yield is also common.
Chemical Reactions Analysis
Types of Reactions
((4-Methylthiazol-2-yl)amino)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
((4-Methylthiazol-2-yl)amino)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ((4-Methylthiazol-2-yl)amino)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor functions by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A parent compound with a similar structure but without the amino and methanol groups.
4-Methylthiazole: Similar to ((4-Methylthiazol-2-yl)amino)methanol but lacks the amino and methanol functionalities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H8N2OS |
---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
[(4-methyl-1,3-thiazol-2-yl)amino]methanol |
InChI |
InChI=1S/C5H8N2OS/c1-4-2-9-5(7-4)6-3-8/h2,8H,3H2,1H3,(H,6,7) |
InChI Key |
KKRGHRQZNJENAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.